molecular formula C17H16ClN5O2 B2721542 5-amino-1-(3-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-57-0

5-amino-1-(3-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2721542
CAS RN: 899973-57-0
M. Wt: 357.8
InChI Key: OSDOSVVBOCHISS-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is a triazole derivative that has shown promising results in various studies as an inhibitor of specific enzymes and receptors.

Scientific Research Applications

Chlorogenic Acid: Pharmacological Review

Chlorogenic acid, a phenolic compound found in green coffee extracts and tea, demonstrates a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. It also influences lipid and glucose metabolism, potentially offering benefits in managing metabolic disorders like obesity and diabetes (Naveed et al., 2018).

Metoclopramide: Clinical Use

While not directly related to the query, metoclopramide's review highlights its application in managing gastrointestinal disorders and its effects on gastrointestinal motility, showcasing the pharmacological diversity of triazole derivatives (Pinder et al., 2012).

Amino-1,2,4-Triazoles: Industrial Applications

This review summarizes the industrial use of amino-1,2,4-triazoles in producing agricultural products, pharmaceuticals, and high-energy materials, indicating the chemical flexibility and utility of triazole derivatives in various sectors (Nazarov et al., 2021).

1H-1,2,3-Triazole Derivatives: Patent Review

The patent review of triazole derivatives from 2008 to 2011 discusses their anti-inflammatory, antimicrobial, and antiviral properties, emphasizing the continuous interest in developing new triazole-based drugs for various therapeutic applications (Ferreira et al., 2013).

Synthetic Routes for 1,2,3-Triazoles

This review focuses on the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting their importance in drug discovery and pharmaceutical chemistry due to their stability and biological activity (Kaushik et al., 2019).

properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-25-14-7-3-6-13(9-14)20-17(24)15-16(19)23(22-21-15)10-11-4-2-5-12(18)8-11/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDOSVVBOCHISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

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